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Primary Kinase Targets and Inhibitory Profile

The table below summarizes the core kinase targets of Derazantinib and its potency, based on data from

scientific literature and overviews of its pharmacological profile.

Kinase
Target

Inhibitory
Activity (IC₅₀)

Biological Role & Therapeutic Context

FGFR1 [1]
[2]

Potent inhibitor
[2]

Part of the FGFR family; constitutively activated in some cancers
(e.g., bladder cancer) [3].

FGFR2 [1]
[2]

Potent inhibitor
[2]

A primary target; frequent gene fusions in intrahepatic
Cholangiocarcinoma (iCCA) make it a key driver [4] [2].

FGFR3 [1]
[2]

Potent inhibitor
[2]

Part of the FGFR family; its inhibition contributes to the "pan-FGFR"
action [1].

CSF1R Similar potency
as to FGFR2 [5]

Expressed on macrophages; inhibition reprograms tumor-associated
macrophages, potentially enhancing anti-tumor immunity and

synergizing with immunotherapy [5].

RET [1] IC₅₀ = 3 nM [1] A kinase involved in cell signaling; one of Derazantinib's secondary

targets [1].
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Kinase
Target

Inhibitory
Activity (IC₅₀)

Biological Role & Therapeutic Context

DDR2 [1] IC₅₀ = 3.6 nM [1] Discoidin Domain Receptor Tyrosine Kinase 2; involved in cell

adhesion and proliferation [1].

VEGFR1
[1]

IC₅₀ = 11 nM [1] Vascular Endothelial Growth Factor Receptor 1; role in angiogenesis

[1].

KIT [1] IC₅₀ = 8.2 nM [1] A receptor tyrosine kinase; mutations are found in gastrointestinal

stromal tumors (GISTs) [1].

Experimental Protocols for Kinase Profiling

The quantitative data on Derazantinib's kinase inhibition profile are typically generated through

standardized biochemical kinase assays and cellular phosphorylation assays.

Biochemical Kinase Assays: These experiments measure the direct inhibition of a purified kinase's
enzymatic activity. A common method is the ATP-competitive assay, which quantifies a compound's

ability to displace a fluorescently labeled ATP analog. The concentration that inhibits 50% of the
kinase activity is reported as the IC₅₀ value [3] [2].

Cellular Phosphorylation (pCSF1R) Assays: To confirm target engagement in a more
physiologically relevant context, cellular assays are used. Researchers treat cell lines with

Derazantinib and then measure phosphorylation levels of downstream targets. For example,
inhibition of pCSF1R has been demonstrated in macrophage cell lines like RAW264.7, confirming its

potency against this target in a cellular environment [5].

Mechanism of Action and Signaling Pathways

Derazantinib exerts its anti-tumor effects through a multi-targeted approach, simultaneously acting on both

tumor cells and the surrounding tumor microenvironment. The following diagram illustrates these key

mechanisms and signaling pathways.
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This dual mechanism explains Derazantinib's single-agent efficacy and its potential for combination

therapy. By inhibiting FGFR, it directly attacks the proliferative and survival signals in cancer cells.

Simultaneously, by blocking CSF1R, it modifies the tumor microenvironment to be more permissive to

immune attack, providing a strong rationale for its combination with immune checkpoint inhibitors like

atezolizumab [5].

Key Takeaways for Researchers
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Dual-Targeting Strategy is Central: Derazantinib's efficacy, especially in FGFR2-altered
intrahepatic Cholangiocarcinoma, stems from its direct anti-tumor action via FGFR inhibition [2].
Polypharmacology for Overcoming Resistance: Its multi-kinase profile may help in overcoming or

delaying the emergence of resistance, a common challenge with highly selective targeted therapies
[6].

Rationale for Combination Therapies: The confirmed CSF1R inhibition provides a strong,
mechanistically grounded basis for combining Derazantinib with PD-1/PD-L1 inhibitors, an area of

active clinical investigation (e.g., FIDES-02 study, NCT04045613) [5] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547998?utm_src=pdf-bulk
https://www.smolecule.com/products/s547998?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

